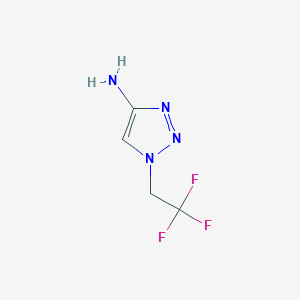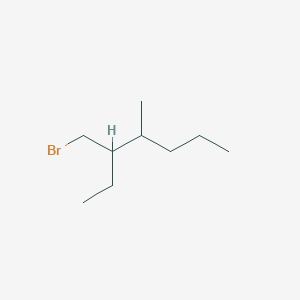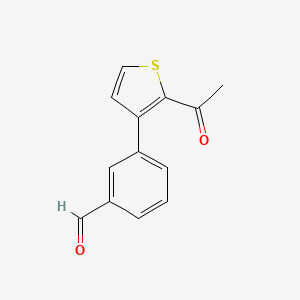
3-(2-Acetylthiophen-3-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Acetylthiophen-3-YL)benzaldehyde is a chemical compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetylthiophen-3-YL)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents.
Industrial Production Methods: the principles of green chemistry, such as the use of cheaper and more reactive organometallic reagents, are often favored to minimize waste and reduce toxicity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Acetylthiophen-3-YL)benzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, palladium catalysts, and aluminum complexes . The reaction conditions often involve mild temperatures and atmospheric pressure to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with organolithium reagents can yield a variety of alkyl and aryl-substituted benzaldehydes .
Aplicaciones Científicas De Investigación
3-(2-Acetylthiophen-3-YL)benzaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives, including this compound, have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Mecanismo De Acción
The mechanism of action of 3-(2-Acetylthiophen-3-YL)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(2-Acetylthiophen-3-YL)benzaldehyde include other thiophene derivatives, such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C13H10O2S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
3-(2-acetylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)13-12(5-6-16-13)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |
Clave InChI |
LGMGYJRYZCEPOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CS1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
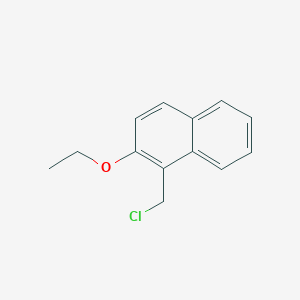
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
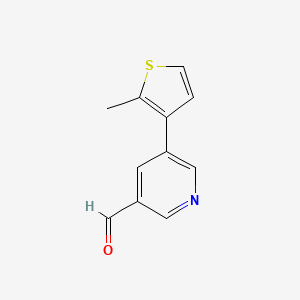
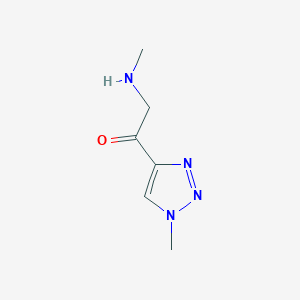

![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
